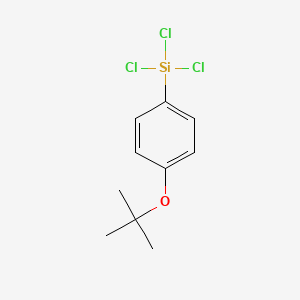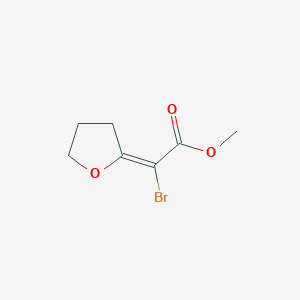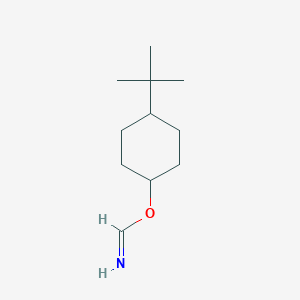
4-tert-Butylcyclohexyl methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylcyclohexyl methanimidate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of a tert-butyl group attached to the cyclohexyl ring and a methanimidate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcyclohexyl methanimidate typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then converted to the methanimidate derivative. The hydrogenation process is carried out in the presence of a rhodium catalyst and a solvent, with hydrogen chloride or sulfuric acid as additives . The reaction conditions include elevated temperatures and superatmospheric pressures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as carbonyl reductase (CRED) enzymes, has been explored to achieve high enantioselectivity and yield . These biocatalysts offer advantages such as mild reaction conditions and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butylcyclohexyl methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanimidate group to amines or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, cyclohexylamines, and substituted cyclohexyl compounds.
Applications De Recherche Scientifique
4-tert-Butylcyclohexyl methanimidate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-tert-Butylcyclohexyl methanimidate involves its interaction with molecular targets, such as enzymes and receptors. The methanimidate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved include enzyme inhibition and receptor binding, which can result in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexyl acetate: Used in fragrances and has similar structural features.
4-tert-Butylcyclohexyl acrylate: Utilized in polymer chemistry and has comparable reactivity.
4-tert-Butylcatechol: Known for its antioxidant properties and used in polymer stabilization.
Uniqueness
4-tert-Butylcyclohexyl methanimidate is unique due to its methanimidate functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
748713-84-0 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl) methanimidate |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h8-10,12H,4-7H2,1-3H3 |
Clé InChI |
KEVSKBXEOYJEPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)OC=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
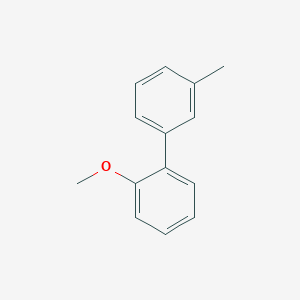
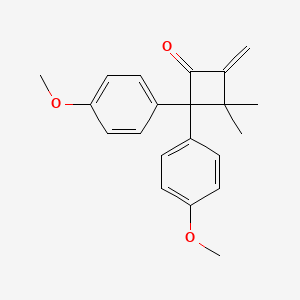
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
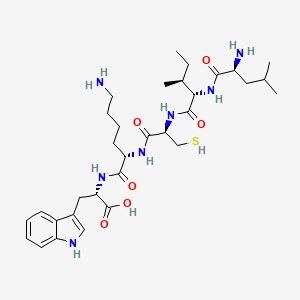
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
